

Application Notes: High-Throughput Cell-Based Assays Using Maleimide-NODA-GA Labeled Probes

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Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667

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Introduction

Cell-based assays are fundamental tools in drug discovery and biomedical research, enabling the study of cellular processes and the effects of novel therapeutics in a biologically relevant context. The use of targeted probes labeled with positron-emitting radionuclides, such as Gallium-68 (^{68}Ga), offers a powerful method for quantitative analysis of specific cellular targets.

Maleimide-NODA-GA serves as a versatile platform for labeling targeting moieties, such as antibodies or peptides, with ^{68}Ga . The maleimide group reacts specifically with free thiol (sulfhydryl) groups on cysteine residues, forming a stable covalent bond. The NODA-GA chelator securely complexes ^{68}Ga , allowing for sensitive detection via positron emission tomography (PET) imaging or in cell-based radioactivity assays.[1]

These application notes provide detailed protocols for utilizing **Maleimide-NODA-GA** labeled probes in cell-based assays, with a primary focus on flow cytometry for the quantification of cell surface proteins.

Key Applications

- Quantitative Analysis of Cell Surface Receptors: Determine the expression levels of specific receptors on different cell populations.[2]

- Pharmacodynamic (PD) Assays: Monitor target engagement and receptor occupancy of therapeutic candidates.
- High-Throughput Screening: Screen compound libraries for their ability to modulate the expression or availability of a target protein.
- In Vitro Characterization of PET Tracers: Evaluate the binding affinity and specificity of novel ^{68}Ga -labeled imaging agents in a cellular context before in vivo studies.[3]

Experimental Protocols

Protocol 1: Conjugation of a Targeting Antibody with Maleimide-NODA-GA

This protocol describes the conjugation of a thiol-containing antibody to **Maleimide-NODA-GA**.

Materials:

- Targeting antibody with available cysteine residues
- **Maleimide-NODA-GA**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
- Sephadex G-25 column or other suitable size-exclusion chromatography media
- Reaction tubes
- Inert gas (Nitrogen or Argon)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in degassed PBS at a concentration of 5-10 mg/mL.[4]

- (Optional) To increase the number of available thiol groups, disulfide bonds within the antibody can be partially reduced. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature under an inert gas atmosphere.
[\[5\]](#)
- **Maleimide-NODA-GA Preparation:**
 - Allow the vial of **Maleimide-NODA-GA** to equilibrate to room temperature.
 - Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution.[\[5\]](#)
- **Conjugation Reaction:**
 - Add a 10-20 fold molar excess of the **Maleimide-NODA-GA** stock solution to the antibody solution while gently stirring or vortexing.
 - Flush the reaction tube with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification of the Conjugate:**
 - Purify the antibody-NODA-GA conjugate from unreacted **Maleimide-NODA-GA** using a pre-equilibrated Sephadex G-25 column with degassed PBS as the mobile phase.
 - Collect the fractions containing the purified conjugate, which will elute in the void volume.
- **Characterization and Storage:**
 - Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.
 - The degree of labeling can be determined using mass spectrometry.
 - Store the purified conjugate at 2-8°C for short-term use or at -20°C for long-term storage. For long-term storage, the addition of a cryoprotectant such as glycerol is recommended.

Protocol 2: ^{68}Ga -Labeling of the Antibody-NODA-GA Conjugate

This protocol outlines the radiolabeling of the purified antibody-NODA-GA conjugate with Gallium-68.

Materials:

- Antibody-NODA-GA conjugate
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sodium acetate buffer (0.1 M, pH 4.5)
- Reaction vial (e.g., V-bottom polypropylene vial)
- Heating block or water bath
- Radio-TLC system for quality control

Procedure:

- Elution of ^{68}Ga :
 - Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions.
- Radiolabeling Reaction:
 - In a reaction vial, add the desired amount of the antibody-NODA-GA conjugate (typically 5-50 μg).
 - Add the ^{68}Ga eluate to the vial.
 - Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.
 - Incubate the reaction mixture at 50°C for 15 minutes.[\[3\]](#)
- Quality Control:

- Determine the radiochemical purity of the [^{68}Ga]Ga-Antibody-NODA-GA probe using a radio-TLC system. The radiochemical purity should be >95%.

Protocol 3: Cell-Based Binding Assay using Flow Cytometry

This protocol describes the use of the [^{68}Ga]Ga-Antibody-NODA-GA probe to quantify the expression of a cell surface target via flow cytometry.

Materials:

- [^{68}Ga]Ga-Antibody-NODA-GA probe
- Target-positive and target-negative cell lines
- Cell culture medium
- Fetal Bovine Serum (FBS)
- PBS
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Flow cytometer equipped with a radioactivity detector or a gamma counter for sorted cells.

Procedure:

- Cell Preparation:
 - Harvest cells and wash them with cold PBS.
 - Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1×10^7 cells/mL.^[6]
- Staining:
 - Aliquot 100 μL of the cell suspension (1×10^6 cells) into flow cytometry tubes.

- Add the [⁶⁸Ga]Ga-Antibody-NODA-GA probe at various concentrations to determine binding saturation.
- For competition assays, add a non-labeled antibody at a saturating concentration before adding the radiolabeled probe.
- Incubate the cells for 1 hour at 4°C, protected from light.
- Washing:
 - Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.^[6]
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
 - Acquire data on a flow cytometer. The signal from the radiolabeled probe will be proportional to the amount of target protein on the cell surface.
 - Alternatively, the radioactivity of the cell pellet can be measured using a gamma counter to determine the total bound radioactivity.
 - Analyze the data to determine the mean fluorescence intensity (MFI) or counts per minute (CPM) for each sample.

Data Presentation

Table 1: Quantitative Analysis of Receptor Expression on Cell Lines

Cell Line	Target Expression	Mean Radioactivity (CPM)	Standard Deviation
Cell Line A	Positive	150,234	± 12,567
Cell Line B	Negative	1,256	± 345
Cell Line A + unlabeled Ab	Positive	5,876	± 987

Table 2: In Vitro Stability of [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb[3]

Time (hours)	Stability in Injection Buffer (% RCP)	Stability in Human Serum (% RCP)
1	>99%	>99%
2	>99%	>99%
3	>99%	>99%

RCP: Radiochemical Purity

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for cell-based assays using **Maleimide-NODA-GA** labeled probes.

Cysteine-Mediated Redox Signaling Pathway

Caption: Cysteine residues as targets for both redox signaling and maleimide probes.

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